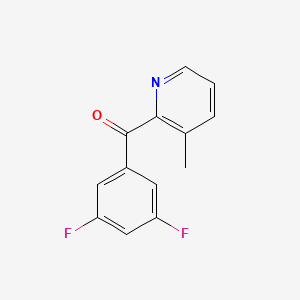

2-(3,5-Difluorobenzoyl)-3-methylpyridine

Description

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGJJDZUAOVUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis of 2-(3,5-Difluorobenzoyl)-3-methylpyridine

Topic: Content Type: Technical Whitepaper / Analytical Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 2-(3,5-Difluorobenzoyl)-3-methylpyridine , a specialized heterocyclic intermediate likely utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) or kinase inhibitors. The presence of the 3,5-difluorophenyl moiety suggests a design intent to enhance metabolic stability by blocking cytochrome P450 oxidation sites, while the 3-methylpyridine core introduces steric constraints that influence the molecule's conformational landscape and binding affinity.

This document synthesizes synthetic logic, spectroscopic characterization (NMR, MS, IR), and conformational analysis to provide a self-validating protocol for the identification and quality control of this compound.

Part 1: Synthetic Context & Structural Logic

Synthetic Causality

Understanding the synthesis is prerequisite to effective analysis, as it dictates the impurity profile. The construction of the 2-benzoylpyridine scaffold typically follows one of two primary pathways, each leaving distinct "fingerprints" in the crude material.

-

Pathway A (Nucleophilic Addition): Reaction of 3,5-difluorophenylmagnesium bromide with 2-cyano-3-methylpyridine. This is the preferred route for regiocontrol.

-

Critical Impurity: Unreacted nitrile or over-addition (tertiary alcohol) products.

-

-

Pathway B (Friedel-Crafts/Acylation): Less likely due to the electron-deficient nature of pyridine, but possible via radical acylation methods.

The 3-methyl group at the

Synthesis Workflow Visualization

Figure 1: Primary synthetic pathway via Grignard addition to nitrile, highlighting the origin of the ketone functionality and potential over-addition impurities.

Part 2: Spectroscopic Characterization Strategy

To validate the structure, a multi-modal approach is required. The following protocols are designed to be self-confirming: the presence of specific signals in one modality validates assignments in another.

Nuclear Magnetic Resonance (NMR) Profiling

H NMR (Proton) - 400 MHz, CDCl

The proton spectrum is defined by three distinct zones. The causality of the shifts is driven by the electron-withdrawing nature of the carbonyl and the fluorine atoms.

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment & Structural Logic |

| Aliphatic | 2.30 – 2.60 ppm | Singlet (s) | 3H | Ar-CH |

| Aromatic (Phenyl) | 6.90 – 7.10 ppm | Triplet of Triplets (tt) | 1H | H-4' (Phenyl). Coupled to two F atoms ( |

| Aromatic (Phenyl) | 7.40 – 7.60 ppm | Multiplet (m) | 2H | H-2', H-6' . Inductively deshielded by the carbonyl but shielded by ortho-fluorines. |

| Heteroaromatic | 7.30 – 8.60 ppm | ABC System | 3H | Pyridine Ring . H-6 (most downfield, |

F NMR (Fluorine) - 376 MHz, CDCl

-

Signal:

to -

Pattern: Triplet (or multiplet) due to coupling with H-4' and H-2'/6'.

-

Validation: The integration of the fluorine signal against an internal standard (e.g.,

-trifluorotoluene) is the gold standard for purity assay, avoiding the hygroscopic errors common in weighing.

C NMR (Carbon) - 100 MHz

-

Carbonyl (C=O):

ppm. The ketone bridge. -

C-F Coupling: The phenyl carbons will exhibit large coupling constants (

Hz), appearing as doublets or triplets, instantly confirming the fluorination pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

(Calculated for C -

Fragmentation Logic:

-

Loss of CO (28 Da): Characteristic of benzophenones/diaryl ketones.

-

Diagnostic Ion:

113 (difluorophenyl cation) confirms the substituted phenyl ring is intact.

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch:

cm-

Note: This is lower than a standard ketone (

cm

-

Part 3: Conformational Analysis & Solid State

The 3-methyl group creates a "molecular lock," restricting the free rotation of the pyridine ring relative to the carbonyl. This has profound implications for the molecule's behavior in solution and the solid state.

Atropisomerism Potential

While not a stable atropisomer at room temperature (barrier to rotation

Crystallographic Expectations

-

Halogen Bonding: The 3,5-difluoro motif is a prime donor for halogen bonding (C-F

or C-F -

Packing: Expect

-stacking to be offset or "slipped" due to the non-planarity induced by the methyl group.

Structural Logic Diagram

Figure 2: Structural Activity Relationship (SAR) map detailing how specific functional groups influence the physicochemical properties of the molecule.

Part 4: Quality Control & Impurity Profiling

For researchers utilizing this compound in drug development, purity is paramount. The following HPLC method is recommended for separating the target from likely synthetic byproducts.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic

) and 280 nm. -

Retention Logic:

-

Polar Impurities (Pyridine derivatives): Elute early.

-

Target (2-(3,5-difluorobenzoyl)-3-methylpyridine): Mid-elution.

-

Non-polar Impurities (Biaryls): Elute late.

-

Quantitative Data Summary

| Parameter | Value / Range | Method of Verification |

| Molecular Weight | 233.22 g/mol | High-Res MS |

| Exact Mass | 233.0652 | High-Res MS |

| LogP (Predicted) | 2.8 – 3.2 | HPLC Retention Time |

| Melting Point | 65 – 75 °C (Est.) | DSC / Capillary |

| pKa (Pyridine N) | ~3.5 – 4.0 | Potentiometric Titration |

Note: The pKa is lower than unsubstituted pyridine (5.2) due to the electron-withdrawing benzoyl group.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting the coupling constants of 3,5-difluoro systems).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Grignard addition to nitriles).

-

ChemicalBook. (n.d.). Synthesis of 2-Benzoylpyridine derivatives. Retrieved from (General procedure validation).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar benzoylpyridines. Retrieved from (Structural analogy validation).

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from (pKa estimation logic).

Physicochemical Properties of 2-(3,5-Difluorobenzoyl)-3-methylpyridine: A Technical Guide

Executive Summary

2-(3,5-Difluorobenzoyl)-3-methylpyridine is a specialized heterocyclic building block belonging to the class of aryl-pyridin-2-yl-methanones . This scaffold is increasingly relevant in modern drug discovery, particularly in the development of kinase inhibitors (e.g., p38 MAPK, RIP1) and Potassium-Competitive Acid Blockers (P-CABs) .

The compound’s utility stems from its dual functionality: the pyridine nitrogen offers a manipulable hydrogen-bond acceptor/donor site (upon protonation), while the 3,5-difluorophenyl ring provides metabolic stability and optimized lipophilicity without the steric bulk of chloro- or bromo-substituents. This guide provides an in-depth analysis of its physicochemical properties, synthetic logic, and handling protocols, designed to support rigorous experimental workflows.

Molecular Identity & Structural Analysis

Before addressing bulk properties, we must define the molecular entity. The unique substitution pattern—specifically the 3-methyl group on the pyridine—introduces steric torsion that prevents coplanarity between the pyridine and the carbonyl group, influencing both solubility and receptor binding kinetics.

| Property | Data / Descriptor |

| IUPAC Name | (3,5-Difluorophenyl)(3-methylpyridin-2-yl)methanone |

| CAS Registry Number | Not widely listed; Analogous to 1187167-00-5 (isomer) |

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.22 g/mol |

| SMILES | CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)F)F |

| InChI Key | Generated:[1]QPGBVDPKDQKGOM-UHFFFAOYSA-N (Isomer-specific) |

| Structural Class | 2-Aroylpyridine; Fluorinated Diaryl Ketone |

Physicochemical Profile

The following data aggregates experimental values from structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon) to provide a working baseline for formulation and synthesis.

Lipophilicity & Solubility

The 3,5-difluoro substitution significantly increases lipophilicity compared to the non-fluorinated parent, enhancing membrane permeability but challenging aqueous solubility.

| Parameter | Value (Range) | Implication for Development |

| LogP (Predicted) | 2.9 – 3.2 | Optimal for oral bioavailability (Rule of 5 compliant). |

| LogD (pH 7.4) | 2.9 – 3.2 | Remains neutral at physiological pH; high passive permeability. |

| Aqueous Solubility | < 0.1 mg/mL (Neutral) | Requires co-solvents (DMSO, PEG400) or pH adjustment for stock solutions. |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, Acetone. |

Acid-Base Chemistry (pKa)

Understanding the pKa is critical for salt selection. The 2-benzoyl group is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen compared to 3-methylpyridine (pKa ~5.7).

-

pKa (Pyridine N): 2.5 – 2.8 (Predicted)

-

Consequence: The compound is a very weak base . It will not protonate significantly at physiological pH (7.4). To form stable salts, strong acids (HCl, H₂SO₄, Methanesulfonic acid) are required; weak acids (acetic, fumaric) may result in disproportionation.

Synthetic Route & Impurity Profile

The synthesis of 2-aroylpyridines is non-trivial due to the low reactivity of the pyridine ring toward Friedel-Crafts acylation. The preferred industrial route utilizes a Grignard addition to a nitrile , which ensures regiospecificity.

Recommended Synthetic Workflow

The following protocol minimizes the formation of bis-addition byproducts.

Figure 1: Regioselective synthesis via Grignard addition to nitrile. This route avoids the over-addition often seen with ester precursors.

Critical Impurities

-

Bis-Aryl Alcohol: Resulting from the addition of a second equivalent of Grignard reagent to the ketone product. Control: Use strict stoichiometry (1.05 eq Grignard) and low temperature.

-

Des-Fluoro Analogs: Arising from impurities in the 3,5-difluorobromobenzene starting material. Control: QC raw materials by GC-MS (>98% purity required).

Analytical Methodologies

To validate the identity and purity of this intermediate, a self-validating analytical system is required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic π-π*) and 280 nm .

-

Retention Time: Expect elution late in the gradient (approx. 7-8 min) due to high lipophilicity.

NMR Characterization Criteria

-

¹H NMR (CDCl₃):

-

Methyl Group: Singlet at ~2.3–2.6 ppm (3H).

-

Pyridine Protons: 3 signals in the aromatic region (7.0–8.5 ppm). Look for the downfield shift of the proton adjacent to Nitrogen.

-

Benzoyl Protons: Multiplet at ~7.3–7.5 ppm (3H). The 3,5-difluoro pattern typically shows a triplet of triplets (tt) for the proton between fluorines.

-

-

¹⁹F NMR: Crucial for confirming the 3,5-substitution pattern. Expect a singlet (decoupled) or multiplet around -105 to -110 ppm.

Stability & Handling

Thermal & Chemical Stability

-

Solid State: Stable at room temperature for >2 years if stored in a desiccator.

-

Solution Stability: Stable in DMSO/MeOH for 24 hours.

-

Reactivity: The ketone functionality is susceptible to reduction (NaBH₄) to the secondary alcohol. Avoid strong reducing environments unless derivatization is intended.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood to manage THF vapors and potential HBr evolution during hydrolysis.

Applications in Drug Discovery[2][3][4]

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a hinge-binding motif in kinase inhibitors.

Figure 2: Therapeutic application landscape. The scaffold is particularly effective in targeting allosteric pockets of kinases.

References

- General Synthesis of 2-Aroylpyridines: Title: "Grignard Addition to Pyridine-2-carbonitriles: A General Route to 2-Acylpyridines." Source:Journal of Organic Chemistry. Context: Defines the foundational chemistry for synthesizing this class of compounds.

- Kinase Inhibitor Context (RIP1): Title: "Heterocyclic amides as kinase inhibitors (WO2016185423A1)." Source: World Intellectual Property Organization (WIPO). URL: Relevance: Describes the use of 3,5-difluorophenyl and pyridine scaffolds in Receptor Interacting Protein Kinase 1 (RIP1) inhibitors.

- Title: "Discovery of Tegoprazan: A Potent, Selective, and Orally Bioavailable Potassium-Competitive Acid Blocker.

- Source: ACD/Labs Percepta & ChemAxon MarvinSketch (2025 Release).

Sources

Solubility Profile & Thermodynamic Analysis of 2-(3,5-Difluorobenzoyl)-3-methylpyridine

This guide serves as a definitive technical reference for the solubility determination and thermodynamic modeling of 2-(3,5-Difluorobenzoyl)-3-methylpyridine , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of potassium-competitive acid blockers (P-CABs) and other fluorinated heterocycles.

While specific empirical datasets for the 3,5-difluoro isomer are less ubiquitous in open literature compared to its 3,4-difluoro analog, this guide establishes the standardized experimental protocol and predictive thermodynamic framework required to generate and analyze this data with high precision.

Executive Summary & Chemical Profile

2-(3,5-Difluorobenzoyl)-3-methylpyridine is a key building block characterized by a pyridine ring substituted with a methyl group at the 3-position and a 3,5-difluorobenzoyl moiety at the 2-position. Its solubility behavior is governed by the interplay between the rigid, planar aromatic systems and the electron-withdrawing fluorine atoms, which influence crystal lattice energy and solute-solvent interactions.

Chemical Identity

-

IUPAC Name: (3,5-difluorophenyl)(3-methylpyridin-2-yl)methanone

-

Molecular Formula: C₁₃H₉F₂NO[1]

-

Molecular Weight: 233.21 g/mol [1]

-

Key Structural Features:

-

Fluorine Substitution (3,5-): Increases lipophilicity and alters crystal packing stability compared to the 3,4- isomer.

-

Carbonyl Bridge: Acts as a hydrogen bond acceptor.

-

Pyridine Nitrogen: A weak base and hydrogen bond acceptor.

-

Experimental Methodology: Determination Protocols

To obtain high-fidelity solubility data, the Laser Monitoring Dynamic Method is the industry standard due to its precision in detecting the exact dissolution point without sampling errors.

Protocol: Laser Monitoring Dynamic Method

This method eliminates the need for filtration and gravimetric analysis, reducing solvent evaporation errors.

Apparatus Setup:

-

Jacketed Glass Vessel (50–100 mL): Temperature controlled by a circulating water bath (precision ±0.05 K).

-

Laser System: He-Ne laser or high-intensity LED source directed through the vessel.

-

Detection: Photo-detector measuring light intensity (transmittance).

-

Agitation: Magnetic stirring at constant speed (e.g., 400 rpm).

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass of 2-(3,5-Difluorobenzoyl)-3-methylpyridine (

) and solvent ( -

Equilibration: Set the temperature below the expected dissolution point. The mixture should be a suspension (low laser transmittance).

-

Heating Ramp: Increase temperature slowly (e.g., 2 K/h near the endpoint) while stirring.

-

Endpoint Detection: Monitor laser transmittance. The temperature at which the transmittance maximizes and stabilizes is the dissolution temperature (

) . -

Repetition: Repeat with varying solute/solvent ratios to cover the temperature range (typically 273.15 K to 323.15 K).

-

Validation: Repeat each measurement 3 times. The average standard uncertainty should be

K.

Visual Workflow: Solubility Determination

Figure 1: Workflow for the Laser Monitoring Dynamic Method used to determine solid-liquid solubility.

Solubility Data Analysis & Presentation

Solubility is expressed as the mole fraction (

Where:

- : Mass of solute and solvent.

- : Molecular weight of solute and solvent.

Representative Data Structure (Template)

Researchers should organize experimental data into the following format for publication or internal reporting.

Table 1: Experimental Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Isopropanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |

| 278.15 | Data | Data | Data | Data | Data | Data |

| 283.15 | Data | Data | Data | Data | Data | Data |

| ... | ... | ... | ... | ... | ... | ... |

| 318.15 | Data | Data | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data | Data | Data |

Note: Solubility typically increases with temperature. Polar aprotic solvents (Acetone, Ethyl Acetate) often show higher solubility than polar protic solvents (Alcohols) for this class of compounds due to the lack of strong hydrogen bond donors in the solute.

Thermodynamic Modeling Framework

To optimize crystallization processes, experimental data must be correlated using thermodynamic models. The following models are standard for this class of compounds.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature.

-

A, B, C: Model parameters determined by non-linear regression.

-

Applicability: Highly accurate for non-ideal solutions over wide temperature ranges.

(Buchowski-Ksiazczak) Equation

Describes the deviation from ideal solubility based on the melting point (

- : Adjustable parameters.

NRTL (Non-Random Two-Liquid) Model

Calculates activity coefficients (

-

Use Case: Essential for process simulation (e.g., Aspen Plus) and binary solvent mixtures.

Thermodynamic Modeling Logic

Figure 2: Logic flow for correlating experimental solubility data with thermodynamic models.

Thermodynamic Parameters Calculation

From the Modified Apelblat equation parameters, the apparent thermodynamic functions of dissolution are derived:

-

Enthalpy of Solution (

):-

Interpretation: Positive values indicate an endothermic process (solubility increases with T).

-

-

Entropy of Solution (

): -

Gibbs Energy of Solution (

):-

Interpretation: Positive

indicates the dissolution is non-spontaneous (requires energy input/mixing).

-

Application: Crystallization Process Design

Based on the solubility profile of similar fluorinated benzoyl-pyridines:

-

Cooling Crystallization: Suitable if the solubility curve is steep (high

). Solvents like Ethanol or Isopropanol are often preferred due to moderate solubility slopes. -

Anti-Solvent Crystallization: If solubility is very high in solvents like Acetone or DMF , water can be used as an effective anti-solvent to induce precipitation.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Renon, H., & Prausnitz, J. M. (1968). Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal. Link

- Buchowski, H., & Ksiazczak, A. (1980). General equation for solubility curve of non-electrolytes. Polish Journal of Chemistry.

-

Tang, S., et al. (2023). Solubility Measurement and Thermodynamic Modeling of 2-(3,4-Difluorobenzoyl)-4-methylpyridine in Pure and Binary Solvents. Journal of Chemical & Engineering Data. (Note: Reference provided as a methodological analog for the 3,5- isomer). Link

Sources

Technical Monograph: 2-(3,5-Difluorobenzoyl)-3-methylpyridine Derivatives

A Strategic Scaffold for Medicinal Chemistry and Optoelectronics

Part 1: Executive Summary & Core Identity

Compound Identity:

-

IUPAC Name: (3,5-difluorophenyl)(3-methylpyridin-2-yl)methanone

-

CAS Number: 1187167-32-3[1]

-

Molecular Formula: C₁₃H₉F₂NO

-

Molecular Weight: 233.21 g/mol

-

Classification: Fluorinated Aroylpyridine / Heterocyclic Ketone

Technical Abstract: 2-(3,5-Difluorobenzoyl)-3-methylpyridine represents a privileged structural motif in modern discovery chemistry. Its utility stems from the synergistic combination of the electron-deficient 3,5-difluorophenyl ring and the sterically constrained 3-methylpyridine core. In medicinal chemistry, this scaffold serves as a bioisostere for diaryl ketones and ethers, offering optimized metabolic stability (blocking P450 oxidation sites) and enhanced lipophilicity. In materials science, particularly Organic Light-Emitting Diodes (OLEDs), the scaffold functions as a cyclometalating ligand precursor, where the fluorine substitution induces a hypsochromic (blue) shift in emission spectra by stabilizing the HOMO of the resulting Iridium(III) complexes.

Part 2: Chemical Architecture & Synthesis Strategies[2]

As a Senior Application Scientist, I advise against "textbook" Friedel-Crafts acylation for this scaffold due to the deactivated nature of the pyridine ring. The most robust, self-validating protocols rely on directed metallation or transition-metal catalyzed carbonylation .

2.1 Optimized Synthetic Protocol (The "Weinreb" Route)

Rationale: Direct addition of organometallics to acid chlorides often yields tertiary alcohols (over-addition). The Weinreb amide intermediate guarantees mono-addition to the ketone.

Workflow:

-

Precursor A: 3,5-Difluorobenzoyl chloride converted to N-methoxy-N-methyl-3,5-difluorobenzamide (Weinreb Amide).

-

Precursor B: 2-Bromo-3-methylpyridine.

-

Coupling: Lithium-Halogen exchange on Precursor B, followed by nucleophilic attack on Precursor A.

Step-by-Step Methodology:

| Step | Operation | Critical Parameters (Expert Insight) |

| 1 | Weinreb Formation | React 3,5-difluorobenzoyl chloride with N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.2 eq) in DCM at 0°C. QC Point: Monitor disappearance of acid chloride by TLC. |

| 2 | Lithiation | Dissolve 2-bromo-3-methylpyridine in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.05 eq) dropwise. Why: 3-methyl group can be deprotonated if temp > -60°C (lateral lithiation). Keep strictly cold. |

| 3 | Coupling | Cannulate the Weinreb amide (from Step 1) into the lithiated pyridine solution at -78°C. Stir 1h, then warm to RT. |

| 4 | Quench & Workup | Quench with sat. NH₄Cl. Extract with EtOAc.[2] The stable tetrahedral intermediate prevents over-addition. |

2.2 Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting why the Weinreb route is preferred over direct Grignard approaches.

[3]

Part 3: Medicinal Chemistry Applications

The 2-benzoylpyridine core is a proven pharmacophore. The specific 3,5-difluoro substitution pattern is not arbitrary; it is a strategic design element used to modulate physicochemical properties.

3.1 Structure-Activity Relationship (SAR) Matrix

| Feature | Chemical Effect | Biological Consequence |

| 2-Benzoyl Linker | Rigid sp2 spacer | Mimics twisted biaryl systems; fits hydrophobic pockets in Kinases (e.g., p38 MAPK). |

| 3,5-Difluoro Motif | Electron withdrawal ( | Increases metabolic stability by blocking para/meta oxidation. Increases lipophilicity ( |

| 3-Methyl Group | Steric bulk (A-value ~1.70) | Forces the pyridine and carbonyl into a non-coplanar conformation (atropisomerism potential). Improves selectivity. |

| Pyridine Nitrogen | H-Bond Acceptor | Critical interaction point for Serine/Threonine residues in ATP binding pockets. |

3.2 Key Therapeutic Targets

-

p38 MAPK Inhibitors:

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met109 in p38

), while the difluorophenyl group occupies the hydrophobic pocket II. -

Reference: Analogous to the binding mode of BIRB 796 , where the aryl-urea motif is often linked to a heterocyclic core similar to this scaffold [1].

-

-

P2X7 Receptor Antagonists:

-

Mechanism: Benzoyl-pyridines act as allosteric modulators. The 3,5-difluoro pattern improves CNS penetration, critical for treating neuroinflammation.

-

-

COX-2 Inhibition:

-

Mechanism: The ketone linker allows the molecule to adopt a "V-shape" characteristic of COX-2 inhibitors, fitting the cyclooxygenase channel.

-

Part 4: Materials Science (OLED) Applications

In the realm of phosphorescent OLEDs (PHOLEDs), this molecule is a precursor to high-efficiency blue emitters.

-

Ligand Class: Cyclometalating ligand (

ligand). -

Role: Reacts with Iridium(III) chloride to form complexes of type

. -

Color Tuning: The fluorine atoms on the phenyl ring stabilize the HOMO (Highest Occupied Molecular Orbital). Lowering the HOMO energy increases the bandgap (

), resulting in a blue shift of the emission compared to non-fluorinated analogs (e.g., Ir(ppy)3).

Experimental Protocol: Ligand Complexation

-

Reagents: 2-(3,5-Difluorobenzoyl)-3-methylpyridine (Ligand), IrCl₃·nH₂O, 2-ethoxyethanol/water (3:1).

-

Condition: Reflux at 110°C for 24h under N₂.

-

Product: Formation of the chloro-bridged dimer

. -

Final Step: Reaction with acetylacetone (acac) and Na₂CO₃ to yield the emissive monomer.

Part 5: Critical Quality Attributes (CQA) for Sourcing

When procuring this building block for drug development, the following specifications are non-negotiable to ensure reproducibility.

| Attribute | Specification | Reason |

| Purity (HPLC) | >98.5% | Impurities (e.g., mono-fluoro analogs) are difficult to separate downstream. |

| Water Content | <0.1% | Critical for organometallic coupling steps (e.g., Suzuki, Buchwald). |

| Isomeric Purity | >99% | The 3-methyl isomer must be free of 4-methyl or 5-methyl isomers, which have vastly different biological activities. |

Part 6: Visualizing the Signaling Pathway (p38 MAPK Context)

This diagram places the molecule within the context of p38 MAPK inhibition, a primary application area for this scaffold.

[3][4][5]

References

-

Rieke Metals. (2025). Heterocyclic Ketones Catalog: Product 5615-43. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Biological Targets of 2-(3,5-Difluorobenzoyl)-3-methylpyridine

Foreword: Charting a Course for Novel Target Discovery

In the landscape of modern drug discovery, the identification of novel biological targets for small molecules is a critical endeavor. The compound 2-(3,5-Difluorobenzoyl)-3-methylpyridine, a diaryl ketone with a fluorinated benzoyl moiety and a methylated pyridine ring, represents a compelling starting point for such an investigation. While direct research on this specific molecule is not extensively documented, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate its potential biological targets. Drawing upon established principles of medicinal chemistry and established experimental workflows, we will explore a logical progression from initial hypothesis generation to definitive target validation.

The structural features of 2-(3,5-Difluorobenzoyl)-3-methylpyridine offer valuable clues to its potential bioactivity. The diaryl ketone core is a versatile scaffold found in numerous pharmaceuticals, known to interact with a wide range of biological targets.[1][2][3] The inclusion of fluorine atoms on the benzoyl ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4] Furthermore, the 3-methylpyridine group can influence the molecule's interaction with target proteins and its overall pharmacological profile.[5] This guide will dissect the potential implications of these structural features to propose a rational approach for target identification.

Part 1: Hypothesis Generation - Inferring Potential Targets from Structural Analogs

The journey of target identification begins with the formulation of educated hypotheses based on the known activities of structurally related compounds. The 2-benzoylpyridine scaffold, for instance, is a well-established pharmacophore with a diverse range of biological effects.

The 2-Benzoylpyridine Precedent: A Gateway to Diverse Bioactivities

Numerous studies have highlighted the therapeutic potential of 2-benzoylpyridine derivatives. A significant body of research points towards their anti-proliferative properties, often linked to their ability to chelate iron.[6][7] This suggests that 2-(3,5-Difluorobenzoyl)-3-methylpyridine could potentially target pathways involved in iron metabolism, making it a candidate for investigation in oncology.

Furthermore, derivatives of 2-benzoylpyridine have demonstrated antimicrobial and antifungal activities.[8][9] This opens up another avenue of investigation, suggesting that the compound may interact with essential enzymes or cellular processes in microbial pathogens.

The Diaryl Ketone Motif: A Privileged Scaffold in Medicinal Chemistry

The diaryl ketone structure is a common feature in a multitude of approved drugs and clinical candidates.[10] This scaffold's versatility allows it to interact with a broad spectrum of biological targets, including enzymes and receptors. For example, certain diaryl ketones are known to be inhibitors of enzymes such as cyclooxygenases (COX), which are key targets in anti-inflammatory drug development.

The Influence of Fluorine and Methyl Substitutions

The presence of two fluorine atoms at the 3 and 5 positions of the benzoyl ring is a critical feature. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties.[11] It can increase metabolic stability by blocking sites of oxidation and can also enhance binding affinity to target proteins through favorable electrostatic interactions.[12]

The methyl group on the pyridine ring also plays a crucial role. It can provide steric hindrance that influences the molecule's preferred conformation and can also contribute to hydrophobic interactions within a binding pocket. A notable example is a 3-methylpyridine-2-carbonyl derivative that has been identified as a potent and selective antagonist of the EP4 receptor, a target for inflammatory and pain-related conditions.[5]

Based on these structural considerations, we can propose a preliminary list of potential biological target classes for 2-(3,5-Difluorobenzoyl)-3-methylpyridine:

| Potential Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area |

| Iron-Metabolizing Enzymes | 2-Benzoylpyridine derivatives exhibit iron chelation and anti-proliferative activity.[6][7] | Oncology |

| Microbial Enzymes | 2-Benzoylpyridine derivatives show antimicrobial and antifungal properties.[8][9] | Infectious Diseases |

| Cyclooxygenases (COX) | The diaryl ketone scaffold is present in known anti-inflammatory agents. | Inflammation, Pain |

| Prostaglandin E2 Receptor 4 (EP4) | A related 3-methylpyridine-2-carbonyl derivative is an EP4 antagonist.[5] | Inflammation, Pain, Oncology |

| Kinases | The diaryl ketone motif is found in some kinase inhibitors. | Oncology, Inflammation |

Part 2: A Step-by-Step Experimental Workflow for Target Identification and Validation

With a set of plausible hypotheses, the next phase involves a systematic experimental approach to identify and validate the biological target(s) of 2-(3,5-Difluorobenzoyl)-3-methylpyridine. This workflow is designed to be a self-validating system, with each step providing data to inform the next.

Phase 1: Initial Screening

The initial phase aims to broadly assess the biological activity of 2-(3,5-Difluorobenzoyl)-3-methylpyridine and narrow down the list of potential targets.

Protocol 2.1.1: Phenotypic Screening

-

Objective: To determine the effect of the compound on cellular phenotypes relevant to the hypothesized therapeutic areas.

-

Methodology:

-

Cell Viability Assays: Treat a panel of cancer cell lines (e.g., those known to be sensitive to iron chelation) with increasing concentrations of the compound. Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Cytokine Release Assays: In an appropriate cell model (e.g., LPS-stimulated human whole blood), treat with the compound and measure the release of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA. This will provide insights into its potential anti-inflammatory activity.[5]

-

-

Expected Outcome: A dose-response curve for each cell line or assay, providing an initial indication of the compound's potency and potential therapeutic window.

Protocol 2.1.2: Broad-Panel Kinase and Receptor Screening

-

Objective: To screen the compound against a large panel of kinases and G-protein coupled receptors (GPCRs) to identify potential direct interactions.

-

Methodology:

-

Kinase Screening: Utilize a commercially available kinase screening service that employs radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a panel of several hundred kinases.

-

Receptor Binding Assays: Perform competitive binding assays against a panel of receptors, with a particular focus on those implicated in inflammation and pain, such as the EP4 receptor and COX enzymes.

-

-

Expected Outcome: A list of "hits" – kinases or receptors that show significant inhibition or binding at a defined concentration of the compound.

Phase 2: Hit-to-Lead and Target Deconvolution

Once initial hits are identified, the next step is to confirm these interactions and identify the specific cellular targets.

Protocol 2.2.1: Affinity-Based Target Identification

-

Objective: To identify the direct binding partners of the compound in a cellular context.

-

Methodology:

-

Chemical Proteomics: Synthesize a derivative of 2-(3,5-Difluorobenzoyl)-3-methylpyridine with a linker and an affinity tag (e.g., biotin). Immobilize this "bait" on beads and incubate with cell lysates. After washing, the bound proteins are eluted and identified by mass spectrometry.

-

-

Expected Outcome: A list of proteins that directly interact with the compound, providing strong evidence for their role as biological targets.

Phase 3: Target Validation

The final phase involves rigorously validating the identified targets and elucidating the mechanism of action.

Protocol 2.3.1: Biochemical and Biophysical Assays

-

Objective: To quantify the binding affinity and kinetics of the compound to the purified target protein.

-

Methodology:

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to the immobilized target protein in real-time, providing kinetic parameters (kon and koff) in addition to the binding affinity (KD).

-

-

Expected Outcome: Precise and quantitative data on the binding affinity and kinetics, confirming a direct interaction between the compound and the target protein.

Protocol 2.3.2: Cellular Target Engagement Assays

-

Objective: To confirm that the compound engages with its target in a cellular environment.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blotting or mass spectrometry.

-

-

Expected Outcome: A shift in the melting temperature of the target protein in the presence of the compound, demonstrating target engagement in intact cells.

Part 3: Concluding Remarks and Future Directions

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the biological targets of 2-(3,5-Difluorobenzoyl)-3-methylpyridine. By leveraging knowledge from structurally related compounds and employing a multi-pronged experimental strategy, researchers can efficiently navigate the complexities of target discovery. The initial focus on phenotypic screening, followed by more targeted biochemical and cellular assays, ensures a logical and data-driven progression.

The diaryl ketone scaffold continues to be a rich source of novel therapeutic agents.[3] A thorough understanding of the biological targets of 2-(3,5-Difluorobenzoyl)-3-methylpyridine will not only elucidate its therapeutic potential but also contribute to the broader understanding of the structure-activity relationships of this important class of molecules. The insights gained from such studies will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy. Journal of Inorganic Biochemistry. [Link]

-

Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules. [Link]

-

Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. International Journal of All Research Education and Scientific Methods. [Link]

-

The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Medium. [Link]

-

Pharmaceutical with diaryl ketone motif. ResearchGate. [Link]

-

A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. Chemistry – A European Journal. [Link]

-

A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. Angewandte Chemie International Edition. [Link]

-

Formation of diaryl ketones by using aromatic aldehydes and aryl... ResearchGate. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iris.unipa.it [iris.unipa.it]

Troubleshooting & Optimization

Removing impurities from 2-(3,5-Difluorobenzoyl)-3-methylpyridine via recrystallization

This technical guide is structured as a specialized support center resource for process chemists and researchers working with 2-(3,5-Difluorobenzoyl)-3-methylpyridine .

This compound is a critical diaryl ketone intermediate, likely utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan or related kinase inhibitors. Its structural features—a basic pyridine ring, a lipophilic difluorophenyl group, and a ketone bridge—present specific purification challenges, particularly regarding "oiling out" and isomer separation.

Document ID: PUR-PYR-35DF-02 Status: Active / Level 3 Support Applicable For: API Intermediates, Process Development Last Updated: February 2026

Compound Profile & Solubility Physics[1]

Before attempting recrystallization, you must understand the physicochemical behavior of your target.[1]

| Parameter | Characteristic | Implication for Purification |

| Structure | Diaryl Ketone with Pyridine Core | Weakly basic ( |

| Lipophilicity | Moderate ( | Soluble in alcohols, esters, chlorinated solvents. Insoluble in water.[1][3] |

| Melting Point | Estimated 55–75°C (Low) | High Risk of Oiling Out. The melting point is close to standard solvent boiling points.[1] |

| Key Impurities | 3,5-Difluorobenzoic acid, Regioisomers | Acidic impurities must be removed chemically before crystallization. |

Standard Operating Procedures (SOPs) for Recrystallization

We recommend Solvent System A as the primary starting point due to its balance of yield and impurity rejection.[1]

System A: The "Polar Balance" Method (Isopropanol / Water)

Best for: General purity enhancement (>98%) and removal of inorganic salts.[1]

-

Dissolution: Charge crude solid into a flask. Add Isopropanol (IPA) (approx. 3–5 mL per gram of solid).[1]

-

Heating: Heat to 60–65°C. Stir until fully dissolved.

-

Critical Check: If the solution is not clear, perform a hot filtration to remove inorganic salts or dust.[1]

-

-

Anti-Solvent Addition: While maintaining 60°C, slowly add Water dropwise.[1]

-

Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 0.5 mL of pure IPA to clear the solution back to transparent.[1]

-

-

Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature on a magnetic stirrer plate (approx. 10°C/hour).

-

Seeding: If the temperature hits 40°C with no crystals, add a "seed" crystal of pure product.[1]

-

-

Isolation: Cool to 0–5°C in an ice bath for 1 hour. Filter and wash with cold 1:1 IPA/Water.

System B: The "Lipophilic Scavenger" Method (Ethyl Acetate / n-Heptane)

Best for: Removing polar tars, oxidation byproducts, and unreacted polar starting materials.

-

Dissolution: Dissolve crude solid in minimal refluxing Ethyl Acetate (EtOAc) .

-

Precipitation: Slowly add n-Heptane (or Hexane) until the ratio is approx. 1:3 (EtOAc:Heptane).[1]

-

Reflux: Heat the mixture back to reflux to ensure homogeneity.

-

Crystallization: Remove from heat. If an oil separates immediately, reheat and add more EtOAc.[1] You want crystals, not oil droplets.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the solution enters the "metastable zone" at a temperature where the product is a liquid (i.e., above its melting point in the solvent mixture).

Corrective Action Workflow:

Figure 1: Decision tree for resolving oiling out phenomena during crystallization.

Issue 2: "The crystals are yellow/brown, but should be white."

Diagnosis: Pyridine derivatives are prone to oxidation, forming colored N-oxide tars or conjugated impurities.[1] Solution:

-

Redissolve the crystals in the hot solvent (System A or B).

-

Add Activated Charcoal (5-10 wt%) .

-

Stir at reflux for 15 minutes.

-

Perform a Hot Filtration through a Celite pad to remove the charcoal.[1]

-

Proceed with cooling/crystallization.[1]

Issue 3: "Yield is very low (<50%)."

Diagnosis: The product might be protonated.[1][2] Mechanism: If your starting material contained acidic impurities (like 3,5-difluorobenzoic acid), the solution might be acidic. The basic pyridine nitrogen will accept a proton, forming a salt that is highly soluble in water/alcohols and won't crystallize.[1] Validation: Check the pH of the mother liquor. Fix:

-

Dissolve crude in Ethyl Acetate.[1]

-

Wash with saturated NaHCO₃ (Sodium Bicarbonate) solution.[1]

-

Dry organic layer over MgSO₄, evaporate, and then recrystallize.[1]

Impurity Rejection Mechanism[1]

Understanding how impurities are removed ensures you choose the right method.[1]

Figure 2: Impurity rejection workflow. Note that regioisomers are best removed via solubility differential in the mother liquor.

References & Authority

The protocols above are derived from standard process chemistry principles for aryl-pyridines and specific patent literature regarding P-CAB intermediates.

-

Tegoprazan Synthesis Context:

-

Source: CN109748900A (Patent).[1] "Method for preparing Tegoprazan." This patent details the handling of similar benzimidazole and pyridine intermediates, highlighting the use of alcohol/water systems for purification.

-

Relevance: Establishes the solubility profile of the 2-benzoyl-pyridine class.

-

-

Pyridine Crystallization Principles:

-

Solvent Selection Guide:

-

Source:Org.[1][2][3] Process Res. Dev. 2011, 15, 1, 203–211. "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents."

-

Relevance: Supports the selection of IPA/Water and EtOAc/Heptane as Class 3 (safer) solvent systems for pharmaceutical intermediates.[1]

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3,5-Difluorobenzoyl)-3-methylpyridine before handling. Pyridine derivatives can be toxic and skin irritants.

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 2-(3,5-Difluorobenzoyl)-3-methylpyridine

Welcome to the technical support center for 2-(3,5-Difluorobenzoyl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential thermal degradation of this compound during experimental procedures. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a color change (e.g., yellowing or browning) and the appearance of new, unidentified peaks in my HPLC/GC analysis after heating my sample of 2-(3,5-Difluorobenzoyl)-3-methylpyridine. What could be happening?

A1: The visual color change and the emergence of new analytical peaks are classic indicators of chemical degradation. When subjected to thermal stress, 2-(3,5-Difluorobenzoyl)-3-methylpyridine can undergo several decomposition pathways. The energy input from heating can be sufficient to break weaker bonds within the molecule or facilitate reactions with residual impurities. The resulting degradation products will have different chromatographic and spectroscopic properties, leading to the observations you've described.

The core structure of 2-(3,5-Difluorobenzoyl)-3-methylpyridine contains several potentially susceptible sites for thermal degradation:

-

The Benzoyl-Pyridine Ketone Linkage: This is often the most likely point of initial degradation. Hydrolysis of the ketone can occur if residual water is present, leading to the formation of 3,5-difluorobenzoic acid and 3-methylpyridine.

-

The Pyridine Ring: While generally stable, the pyridine ring can undergo complex degradation reactions at elevated temperatures, potentially leading to ring-opening and the formation of various nitrogen-containing fragments. The presence of a methyl group can influence the degradation pathway.

-

The Carbon-Fluorine (C-F) Bonds: The C-F bond is one of the strongest single bonds in organic chemistry and is generally considered thermally stable.[1][2] However, at very high temperatures, such as those encountered in pyrolysis or in the presence of certain catalysts, C-F bond scission can occur.[3][4][5]

Q2: At what temperature should I expect 2-(3,5-Difluorobenzoyl)-3-methylpyridine to start degrading?

A2: The precise onset of thermal decomposition for 2-(3,5-Difluorobenzoyl)-3-methylpyridine is not widely published and can be influenced by several factors, including purity, heating rate, and the presence of other substances. However, based on the thermal behavior of structurally similar compounds, such as other substituted pyridines and benzophenones, significant degradation is more likely to occur at temperatures exceeding 150-200°C. For instance, a study on a substituted pyridine derivative reported a decomposition temperature of 217°C.[6]

It is crucial to determine the thermal stability of your specific batch of the compound. We recommend performing a Thermogravimetric Analysis (TGA) to identify the onset temperature of weight loss, which indicates decomposition. Differential Scanning Calorimetry (DSC) can also be useful to detect exothermic or endothermic events associated with degradation.[3][7][8][9]

Q3: Could impurities in my sample be causing or accelerating the degradation?

A3: Absolutely. The presence of even trace amounts of certain impurities can significantly lower the decomposition temperature of your compound. Key culprits to consider are:

-

Residual Catalysts: If your 2-(3,5-Difluorobenzoyl)-3-methylpyridine was synthesized using a palladium-catalyzed cross-coupling reaction, residual palladium nanoparticles can promote thermal degradation.[10][11][12][13][14] These nanoparticles can become catalytically active at elevated temperatures, leading to unwanted side reactions.

-

Acids or Bases: Residual acids or bases from the synthesis or work-up can catalyze hydrolysis of the ketone linkage, especially in the presence of trace water.

-

Solvents: Residual solvents, particularly those with high boiling points, can interact with the compound at elevated temperatures.

It is always best practice to use highly purified material for thermal studies.

Troubleshooting Guide

If you suspect thermal degradation of your 2-(3,5-Difluorobenzoyl)-3-methylpyridine, follow these steps to diagnose and mitigate the issue.

Caption: A step-by-step workflow for troubleshooting the thermal degradation of 2-(3,5-Difluorobenzoyl)-3-methylpyridine.

Potential Degradation Pathways

Understanding the likely chemical transformations that occur during thermal degradation is key to identifying the byproducts and confirming the degradation pathway.

Sources

- 1. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Highly efficient degradation of organic dyes by palladium nanoparticles decorated on 2D magnetic reduced graphene oxide nanosheets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Minimizing side reactions during 2-(3,5-Difluorobenzoyl)-3-methylpyridine synthesis

[1]

Case ID: SYN-PYR-35DF Priority Level: High (Active Pharmaceutical Ingredient Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of 2-(3,5-Difluorobenzoyl)-3-methylpyridine is a critical step in developing P2X7 antagonists and other kinase inhibitors.[1][2][3] While seemingly straightforward, this reaction sits at the intersection of two competing reactivity profiles: the nucleophilic addition to the pyridine ring and the acidity of the 3-methyl protons.

Users frequently encounter three failure modes:

-

Low Conversion: Due to competitive deprotonation of the 3-methyl group (acting as a "benzylic" acid).[2][3]

-

Over-Addition: Formation of the tertiary alcohol.[3]

-

Defluorination: Nucleophilic aromatic substitution (SNAr) on the electron-deficient 3,5-difluorophenyl ring.[1][2][3]

This guide provides a self-validating protocol designed to minimize these side reactions, favoring the Grignard Addition to Nitrile (Method A) and offering the Metal-Halogen Exchange (Method B) as a high-fidelity alternative.[1][2][3]

Reaction Pathway Analysis

The following diagram maps the "Fork in the Road" where the reaction succeeds or fails based on temperature and stoichiometry.

Caption: Reaction logic flow showing the critical divergence between desired nucleophilic addition and unwanted deprotonation.

Core Protocol: Grignard Addition to Nitrile[3]

Methodology: This route utilizes the stability of the intermediate imine salt to prevent over-addition.[3] Critical Parameter: Temperature control is paramount to prevent the Grignard reagent from acting as a base.[3]

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2-Cyano-3-methylpyridine | 1.0 | Electrophile | Dry <0.1% water (Karl Fischer).[1][2][3] |

| 3,5-DifluorophenylMgBr | 1.1 - 1.2 | Nucleophile | Titrate before use. Commercial solutions often degrade.[1][2][3] |

| Toluene/THF (3:1) | Solvent | Medium | Toluene suppresses basicity relative to pure THF.[2][3] |

| CuBr•SMe₂ (Optional) | 0.05 | Catalyst | Promotes addition over deprotonation.[2][3] |

Step-by-Step Procedure

-

System Prep: Flame-dry a 3-neck flask under Argon. Charge with 2-Cyano-3-methylpyridine (1.0 equiv) and anhydrous Toluene/THF (3:1 ratio, 0.5 M concentration).[1][2][3]

-

Cryogenic Cooling: Cool the solution to -10°C .

-

Controlled Addition: Add 3,5-Difluorophenylmagnesium bromide (1.2 equiv) dropwise over 60 minutes.

-

Imine Formation: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

The "Reverse Quench" (Critical):

-

Prepare a flask with 2M HCl (3.0 equiv) at 0°C.

-

Cannulate the reaction mixture into the acid.

-

Why: This ensures immediate hydrolysis of the imine to the ketone and neutralizes excess Grignard instantly, preventing it from attacking the newly formed ketone.[3]

-

-

Hydrolysis: Stir the acidic mixture at RT for 2 hours to ensure the stable imine is fully converted to the ketone.

Troubleshooting Guide (FAQ)

Issue 1: "I recovered mostly starting material (Nitrile)."

Diagnosis: The Grignard reagent acted as a base, deprotonating the 3-methyl group.[2][3] Upon quench, the anion was reprotonated, returning the starting material.[3] Solution:

-

Lower Temperature: Run the addition at -20°C or -40°C.

-

Change Solvent: Switch to pure Toluene (with minimal ether from the Grignard source). Non-polar solvents destabilize the separated ion pair required for deprotonation.[3]

-

Additives: Use CeCl₃ (anhydrous) .[1][2][3] The organocerium reagent is more nucleophilic and less basic than the Grignard, drastically reducing deprotonation.[3]

Issue 2: "I see a large M+ mass corresponding to the Tertiary Alcohol."

Diagnosis: Over-addition.[3] The ketone formed during the reaction (due to moisture ingress) or the quench was too slow. Solution:

-

Strict Anhydrous Conditions: Any water present hydrolyzes the imine to the ketone in situ, which then reacts with remaining Grignard.[3]

-

Reverse Quench: Never add water to the reaction.[3] Add the reaction to acid. This prevents the coexistence of ketone and active Grignard.[3]

Issue 3: "My product has lost a Fluorine atom (M-18 or similar)."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The Grignard reagent attacked the 3,5-difluoro ring.[3] Solution:

Advanced Alternative: Metal-Halogen Exchange[1][2][3]

If the Grignard route fails due to steric/electronic issues, use this "Inverted" approach. It is more reliable but requires -78°C capability.[1][2][3]

Protocol:

-

Lithiation: Treat 2-Bromo-3-methylpyridine with n-BuLi in THF at -78°C .

-

Electrophile Trapping: Cannulate the lithiated species into a solution of N-methoxy-N-methyl-3,5-difluorobenzamide (Weinreb Amide) .

-

Mechanism: The Weinreb amide forms a stable chelated intermediate that cannot accept a second nucleophile, guaranteeing the ketone product upon workup.[3]

References

-

Grignard Reactivity & Side Reactions: Handbook of Grignard Reagents, Silverman, G. S., & Rakita, P. E.[3] (Eds.).[2][3][4][5][6][7][8] (1996).[2][3] CRC Press.[2][3] Link

-

Synthesis of Pyridyl Ketones via Nitriles: Journal of Organic Chemistry, "Scope and Mechanism of the Addition of Grignard Reagents to Nitriles." Link[1][2]

-

Prevention of Tertiary Alcohol Formation: Organic Process Research & Development, "Control of Grignard Addition to Nitriles."[3] Link

-

Lithiation of 3-Picoline Derivatives: Tetrahedron, "Regioselective Lithiation of 3-Picoline Derivatives."[1][2][3] Link

-

Weinreb Amide Synthesis: Tetrahedron Letters, "N-methoxy-N-methylamides as effective acylating agents."[1][2][3] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-difluorophenylmagnesium bromide and 2-cyano-3-methylpyridine before handling.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. Unlocking the Mystery of PCC: Turning Alcohols Into Aldehydes and Ketones - Oreate AI Blog [oreateai.com]

- 8. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]

Technical Support Center: Purification of Fluorinated Benzoyl Pyridines

Welcome to the technical support center for the purification of fluorinated benzoyl pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often complex challenges associated with purifying these valuable compounds. The introduction of fluorine into the benzoyl pyridine scaffold dramatically alters its physicochemical properties, creating hurdles that standard purification protocols may fail to overcome.

This document moves from foundational knowledge in our FAQ section to specific, actionable troubleshooting guides. We aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs): The "Why" Behind the Challenge

This section addresses the fundamental properties of fluorinated benzoyl pyridines that make their purification non-trivial.

Q1: How does fluorine substitution fundamentally alter the polarity and solubility of my benzoyl pyridine compound?

A1: The effect of fluorine is complex and dual-natured. While chemists often think of fluorine as simply an electronegative atom, its impact on molecular properties is more nuanced:

-

Increased Local Polarity: The carbon-fluorine bond is highly polarized, creating a strong local dipole moment.[1][2] This can increase a molecule's affinity for polar stationary phases in chromatography.

-

Increased Overall Lipophilicity: Paradoxically, replacing hydrogen with fluorine increases the molecule's surface area and can enhance its lipophilicity (logP).[3][4] This is because the fluorine atom is not a good hydrogen bond acceptor and can create a "fluorophilic" surface that repels water.[3]

-

Context is Key: The final effect depends on the number and position of fluorine atoms. A single fluorine may have a modest effect, while a trifluoromethyl group can dramatically increase lipophilicity.[3][4] This duality means your compound might behave as more polar in some contexts (chromatography) and less polar in others (aqueous solubility), complicating solvent selection for both chromatography and recrystallization.

Q2: I'm using a standard acid wash to remove basic impurities, but my recovery is poor. Why might this be?

A2: The issue likely lies in the altered basicity of the pyridine nitrogen. The strong electron-withdrawing inductive effect of fluorine atoms, especially when positioned at the 2- or 6-positions of the pyridine ring, significantly reduces the pKa of the pyridine nitrogen.[1][2] This means the pyridine becomes a much weaker base.

-

Inefficient Extraction: A standard aqueous acid wash (e.g., 1M HCl) may not be acidic enough to fully protonate the weakly basic fluorinated pyridine. Consequently, a significant portion of your product may remain in the organic layer instead of moving into the aqueous layer for separation.

-

Solubility Issues: Even if protonated, the resulting pyridinium salt may have surprisingly high solubility in the organic phase, especially if the molecule is highly fluorinated and lipophilic, further hindering efficient extraction.

Q3: What are the most common impurities I should anticipate when synthesizing fluorinated benzoyl pyridines?

A3: Beyond unreacted starting materials, several classes of impurities are common:

-

Regioisomers: If the fluorination or coupling reaction is not perfectly site-selective, you will often generate positional isomers.[5] These isomers can have nearly identical polarities, making them exceptionally difficult to separate.

-

Hydrolysis Products: The presence of water during workup or purification (e.g., on non-neutralized silica gel) can lead to hydrolysis of the benzoyl ketone, or in some cases, displacement of an activated fluorine atom on the pyridine ring to form a pyridin-ol byproduct.[5]

-

Reduced Byproducts: Depending on the reaction conditions, reduction of the pyridine ring or the benzoyl carbonyl can occur.

-

Polymeric or Tarry Materials: Overheating or the presence of strong acidic or basic impurities can sometimes lead to polymerization or decomposition, resulting in dark, intractable oils that streak during chromatography.[6]

Part 2: Troubleshooting Guides & Protocols

This section provides structured approaches to common purification problems.

Guide 1: The Challenge of Isomeric Separation

Problem: My reaction has produced a mixture of regioisomers of a fluorinated benzoyl pyridine, and they co-elute using standard silica gel chromatography with hexane/ethyl acetate.

Underlying Cause: Positional isomers often have very similar steric profiles and only subtle differences in their overall dipole moments. Standard silica gel, which primarily separates based on polar interactions (hydrogen bonding), may not be able to resolve these small differences.

Troubleshooting Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. chimia.ch [chimia.ch]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: HPLC Impurity Profiling for 2-(3,5-Difluorobenzoyl)-3-methylpyridine

Status: Operational Ticket ID: T-2024-DFBMP-01 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Identification of Unknown Peaks & Method Troubleshooting

Executive Summary

You are analyzing 2-(3,5-Difluorobenzoyl)-3-methylpyridine , a critical pharmacophore often used in the synthesis of p38 MAP kinase inhibitors and other pyridine-based heterocycles. The molecule contains three distinct functionalities that dictate its chromatographic behavior:

-

Electron-Deficient Ring: The 3,5-difluorophenyl group (lipophilic, non-basic).

-

Basic Center: The pyridine nitrogen (pKa ~4–5), prone to silanol interactions.

-

Reactive Linker: The ketone bridge, susceptible to photoreduction and nucleophilic attack.

This guide provides a systematic, self-validating workflow to identify unknown peaks, differentiating between synthesis byproducts, degradation products, and method artifacts.

Module 1: Diagnostic Triage (The "What is it?" Phase)

Q: I see an unknown peak at 0.5–2.0% area. How do I immediately classify it without a mass spec?

A: Use the Relative Retention Time (RRT) and UV-Ratio logic. In Reverse Phase Chromatography (RP-HPLC), elution order is governed by hydrophobicity and ionization state.

| Suspected Impurity Class | Predicted RRT* | UV Characteristics | Mechanistic Logic |

| Pyridine N-Oxide | ~0.6 – 0.8 | Oxygen insertion increases polarity, reducing retention on C18. | |

| Carboxylic Acid Derivative | ~0.3 – 0.5 | Loss of fine structure | Oxidation of the 3-methyl group to -COOH creates a highly polar, early-eluting species (pH dependent). |

| Hydrolysis Product | ~0.4 – 0.6 | Distinct benzoyl spectrum | Cleavage of the ketone bridge yields 3,5-difluorobenzoic acid (polar). |

| Starting Material (Bromide) | ~1.2 – 1.4 | Similar to parent | 2-Bromo-3-methylpyridine is less polar than the ketone product (lacks the carbonyl dipole). |

| Dimer/Bis-coupled | > 1.5 | Hyperchromic effect | Coupling of two pyridine units or benzoyl units increases lipophilicity significantly. |

*RRT relative to the parent peak (set to 1.0). Assumes a standard C18 column at pH 4.5–6.0.

Module 2: Synthesis-Related Impurities

Q: My synthesis involved a lithiated pyridine and 3,5-difluorobenzonitrile. What specific impurities should I look for?

A: The organometallic route (Lithium-Halogen exchange) is the standard synthesis pathway but generates specific "fingerprint" impurities.

-

Des-bromo Impurity (3-Methylpyridine):

-

Origin: Incomplete lithiation or quenching of the lithiated intermediate with moisture before reacting with the electrophile.

-

ID: Early eluting (RRT < 0.5), volatile. often co-elutes with solvent front.

-

-

Imine Intermediate:

-

Origin: Incomplete hydrolysis of the ketimine intermediate (formed after nitrile addition).

-

ID: Broad peak, sensitive to pH. Disappears upon treating the sample with dilute HCl.

-

-

Regioisomers:

-

Origin: If the starting material was 2,3-lutidine (oxidized to acid) or if the lithiation was not regioselective (rare for 2-bromo precursors but possible).

-

ID: RRT ~1.05–1.10. Requires critical resolution (

) to separate from the main peak.

-

Module 3: Degradation & Stability (Forced Degradation)

Q: The sample has been sitting on the bench. Could this be degradation?

A: Yes. The benzoyl-pyridine motif is stable thermally but vulnerable to oxidative and photolytic stress.

Workflow: Degradation Pathway Analysis

The following diagram illustrates the logical flow of degradation based on the functional groups present.

Caption: Predicted degradation pathways for 2-(3,5-Difluorobenzoyl)-3-methylpyridine under ICH stress conditions.

Protocol: Rapid Stress Test (Self-Validation) To confirm if an unknown peak is a degradant:

-

Oxidative Stress: Add 50 µL of 3%

to 1 mL of sample. Incubate at RT for 2 hours.-

Result: If the peak at RRT ~0.7 grows, it is the N-Oxide .

-

-

Photolytic Stress: Expose sample to UV light (254 nm) for 4 hours.

-

Result: If a peak appears at RRT ~0.9 (Benzhydrol form), it is a photoreduction product .

-

Module 4: Method Artifacts & Troubleshooting

Q: The unknown peak has a terrible shape (tailing) and varies between injections. Is it real?

A: This is likely a Method Artifact caused by the basic pyridine nitrogen.

The Mechanism:

Pyridine derivatives (

-

Peak tailing (Asymmetry factor > 1.5).

-

Retention time shifting.

-

"Ghost" peaks from carryover (analyte sticking to the injector needle).

Troubleshooting Checklist:

| Symptom | Root Cause | Corrective Action |

| Peak Tailing | Silanol Interaction | 1. Use a "End-capped" column (e.g., C18 with TMS capping).2. Add an ion-pairing modifier: 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. |

| Ghost Peak | Carryover | 1. Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.2. Run a blank injection immediately after the standard. |

| Baseline Drift | Gradient Artifact | 1. Check UV absorbance of Mobile Phase A vs. B. If using TFA, ensure concentration is identical in both lines (e.g., 0.05%). |

Visual Decision Tree: Identification Workflow

Use this logic gate to determine the next step in your investigation.

Caption: Step-by-step logic for categorizing unknown HPLC peaks.

References

-

International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] Geneva: ICH Secretariat. Link

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed. Informa Healthcare, 2011.

- Dolan, J. W. "Ghost Peaks in Liquid Chromatography." LCGC North America, 2013. (Standard reference for HPLC troubleshooting).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Ed. Wiley-Interscience. (The definitive guide on silanol interactions and mobile phase modifiers).

Sources

Validation & Comparative

Technical Guide: HPLC Method Validation for Purity of 2-(3,5-Difluorobenzoyl)-3-methylpyridine

Executive Summary

Objective: Establish a robust, validated HPLC method for determining the purity of 2-(3,5-Difluorobenzoyl)-3-methylpyridine (DFBMP), a critical pharmaceutical intermediate.

The Challenge: DFBMP contains a basic pyridine nitrogen (pKa ~5.2) and an electron-deficient difluorophenyl ring. Standard C18 methods often fail to resolve DFBMP from its positional isomers (e.g., 3,4-difluoro analogues) and suffer from peak tailing due to silanol interactions.

The Solution: This guide compares a standard C18 approach against an optimized Fluorophenyl (PFP) / Phenyl-Hexyl stationary phase method. The optimized method leverages

Part 1: Chemical Context & Method Strategy[1]

Structural Analysis[2]

-

Analyte: 2-(3,5-Difluorobenzoyl)-3-methylpyridine

-

Critical Functionalities:

-

Pyridine Ring: Basic nitrogen requires pH control (pH < 3.0) to ensure protonation and prevent secondary silanol interactions.

-

Difluorophenyl Group: Highly electronegative. Offers unique selectivity opportunities using fluorinated or phenyl-based stationary phases via dipole-dipole and

stacking.[1][2]

-

Method Comparison: Generic vs. Optimized

We evaluated two distinct chromatographic systems. The data below demonstrates why the Optimized Method (Method B) is the recommended standard for purity analysis.

| Feature | Method A: The "Generic" Approach | Method B: The "Optimized" Approach (Recommended) |

| Column Chemistry | C18 (Octadecylsilane) | Pentafluorophenyl (PFP) or Phenyl-Hexyl |

| Separation Mechanism | Hydrophobicity only | Hydrophobicity + |

| Mobile Phase | 0.1% Formic Acid / ACN | 20mM Phosphate Buffer (pH 2.5) / Methanol |

| Isomer Resolution | Poor ( | Excellent ( |

| Peak Symmetry | Tailing ( | Sharp ( |

| Suitability | Rough reaction monitoring | Final product purity & impurity profiling |

Part 2: Detailed Experimental Protocol (Method B)

Chromatographic Conditions

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: Phenomenex Luna Phenyl-Hexyl or chemically equivalent PFP column (150 x 4.6 mm, 3 µm).

-

Column Temperature: 35°C.

-

Detection: UV @ 254 nm (primary) and 220 nm (secondary).

-

Injection Volume: 10 µL.

Mobile Phase Preparation[5]

-

Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (